4-Formylpicolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-4H,(H2,8,11) |
InChI Key |
SZBYSUJJWPYFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Formylpicolinamide and Its Precursors
Strategies for Constructing the Picolinamide (B142947) Core in 4-Formylpicolinamide Synthesis
The fundamental picolinamide structure, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, is a common scaffold in organic synthesis. Various approaches focus on building this core, often starting from pyridine precursors or through the functionalization of existing pyridine rings.
Formation of the Pyridine-2-carboxamide Backbone
The pyridine-2-carboxamide backbone can be established through several routes. One common strategy involves the amidation of picolinic acid derivatives. Picolinic acid (pyridine-2-carboxylic acid) can be activated, for instance, by conversion to its acid chloride using thionyl chloride, followed by reaction with an amine to form the amide. Alternatively, coupling agents such as HATU or T3P in the presence of a base like DIPEA can directly mediate the amide bond formation between picolinic acid and various amines nih.govcam.ac.uknih.govresearchgate.net.
Another method involves the hydrolysis of 2-cyanopyridine (B140075) derivatives. For example, a 2-cyano-5-halopyridine can be reacted with 1,2-diaminoethane to form an imidazoline (B1206853) intermediate, which upon hydrolysis yields a pyridine-2-carboxamide google.com. Research into picolinamide synthesis also highlights the use of pyridine-2-carboxylic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines to form various mono- and bis-amides nih.govresearchgate.net. More complex picolinamide structures, such as those found in fungicides, involve coupling functionalized picolinic acids with specific amino esters, indicating sophisticated routes for constructing the core google.comwipo.int.
Stereoselective Installation and Transformation of the Formyl Moiety
Introducing the formyl group (-CHO) at the 4-position of the picolinamide skeleton requires regioselective methods. This section details techniques for generating the aldehyde functionality.
Oxidative Cleavage Reactions for Aldehyde Generation (e.g., from vinylpicolinamide precursors)
While direct literature examples for the oxidative cleavage of vinylpicolinamide precursors to form this compound are not explicitly detailed in the provided search results, oxidative cleavage is a well-established method for generating aldehydes from alkenes. Typically, this involves reagents such as ozone (ozonolysis) followed by reductive workup, or periodate (B1199274) cleavage of vicinal diols (which can be formed from alkenes via dihydroxylation). If a vinyl group were present at the 4-position of a picolinamide precursor, its oxidative cleavage could yield the desired aldehyde.
Position-Selective Formylation Techniques on the Picolinamide Framework
Direct formylation of the picolinamide framework at the 4-position is a key step. While specific methods targeting the 4-position of picolinamide are not extensively detailed, general formylation techniques for pyridine rings can be considered. Electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction (using POCl3 and DMF), is a common method for introducing aldehyde groups onto electron-rich aromatic systems. However, pyridine rings are generally electron-deficient, making direct electrophilic substitution challenging without activating groups or specific directing strategies. Directed ortho-metalation (DoM) followed by quenching with a formylating agent (e.g., DMF) is another powerful strategy for regioselective functionalization of heterocycles, though its application to the specific 4-position of picolinamide would depend on the presence of suitable directing groups. The search results do mention 5-formylpicolinamide and 6-formylpicolinamide (B138504) as related compounds ambeed.com, suggesting that formylation at different positions of the picolinamide ring is achievable.
Metal-Catalyzed Cross-Coupling Reactions in this compound and Analog Synthesis (e.g., Suzuki Coupling)
Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed ones like the Suzuki-Miyaura coupling, are indispensable tools for constructing carbon-carbon bonds and synthesizing complex pyridine derivatives, including analogs of this compound. These reactions typically involve coupling an organoboron compound (e.g., boronic acid or ester) with an organohalide or pseudohalide in the presence of a palladium catalyst and a base.
For instance, if a halogen (e.g., bromine or iodine) were present at the 4-position of a picolinamide precursor, Suzuki coupling with a suitable formyl-containing boronic acid derivative could be envisioned. Conversely, a 4-halopicolinamide could be coupled with a boronic acid to introduce a precursor to the formyl group, which could then be transformed. While direct examples of Suzuki coupling to install the formyl group at the 4-position of picolinamide are not explicitly found, these reactions are widely used to functionalize pyridine rings nih.govgoogle.comacs.org. For example, Chan-Lam coupling, another metal-catalyzed reaction, is used in the synthesis of certain pyridine-2-carboxamide derivatives nih.gov. Palladium-catalyzed C-H activation and functionalization, such as directed iodination, has also been reported for picolinamide substrates, demonstrating the utility of metal catalysis in functionalizing the pyridine core beilstein-journals.org.
Multi-Step Synthetic Sequences and Yield Optimization
A typical synthetic strategy might involve:
Formation of the Picolinamide Core: As described in section 2.1.1, this could involve amidation of a picolinic acid derivative.
Introduction of a Precursor to the Formyl Group: This might involve electrophilic substitution, metal-catalyzed coupling, or functionalization of a pre-existing substituent at the 4-position. For example, a methyl group at the 4-position could be oxidized to an aldehyde.
Oxidation to the Aldehyde: If a precursor like a methyl or hydroxymethyl group is at the 4-position, selective oxidation using reagents like MnO2, PCC, or Swern oxidation conditions could yield the aldehyde.
Yield optimization involves careful control of reaction parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry. For example, in the synthesis of related compounds, precise control of temperature, catalyst amount, and water content has been shown to be critical for achieving stable yields of key intermediates nih.gov. Developing efficient routes with minimal steps and high functional group tolerance is a continuous goal in synthetic chemistry to reduce costs and improve sustainability google.comdigitellinc.com.
Sustainable Synthesis Approaches and Process Intensification for this compound
Principles of Process Intensification in Chemical Synthesis
Process Intensification (PI) is a design philosophy aimed at developing chemical processes that are significantly smaller, safer, more energy-efficient, and environmentally benign compared to conventional batch processes pharmasalmanac.comresearchgate.netpharmafeatures.comprocegence.com. Key objectives include reducing capital and operating costs, improving product quality and yield, and minimizing waste generation. Common PI technologies include:
Flow Chemistry (Continuous Flow): Reactions are conducted in continuous-flow reactors, such as microreactors or tubular reactors, rather than batch vessels. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced heat and mass transfer, improved reaction kinetics, higher selectivity, and safer handling of hazardous intermediates or exothermic reactions pharmasalmanac.compharmafeatures.comprocegence.com. Reactions can often be completed in minutes, a significant reduction from batch processing times pharmasalmanac.com.
Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. This often results in dramatically reduced reaction times, increased yields, and improved purity compared to conventional heating methods researchgate.netnih.govnih.govacs.org.
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to promote chemical reactions through cavitation. This can enhance reaction rates, improve mass transfer, and enable reactions under milder conditions researchgate.netnih.gov.
Sustainable Synthesis Approaches
Sustainable synthesis, often referred to as green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govrsc.orgeurekaselect.com. Key principles applicable to the synthesis of this compound include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste nih.gov.
Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents (e.g., water, ethanol) or solvent-free conditions where possible nih.govrsc.orgeurekaselect.com.
Catalysis: Utilizing catalytic reagents (especially heterogeneous or recyclable catalysts) over stoichiometric ones to reduce waste and improve efficiency nih.govrsc.orgeurekaselect.com.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible, or utilizing energy-efficient heating methods like microwave irradiation.
One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel to reduce isolation steps, solvent usage, and waste nih.govnih.govacs.orgrsc.org.
Potential Applications to this compound Synthesis
This compound features a pyridine core with a formyl group at the 4-position and a carboxamide group at the 2-position. Potential synthetic strategies might involve building the pyridine ring with these functionalities already incorporated, or functionalizing a pre-formed pyridine ring.
Hypothetical Synthetic Transformations and PI/Sustainable Adaptations:
Pyridine Ring Formation:
Traditional Approach: Many pyridine syntheses involve multi-component reactions or cyclization reactions that may require harsh conditions or generate significant by-products.
PI/Sustainable Adaptation: Microwave-assisted, one-pot, multi-component reactions using greener solvents or solvent-free conditions have shown great promise for synthesizing various pyridine derivatives with high yields and short reaction times nih.govnih.govacs.orgrsc.org. For instance, reactions involving aldehydes, ketones, amines, and activated methylene (B1212753) compounds under microwave irradiation in ethanol (B145695) have been reported to yield substituted pyridines efficiently nih.govacs.org. Applying similar strategies, potentially with optimized catalysts and reaction parameters, could lead to a more sustainable route to the this compound scaffold.
Introduction of the Formyl Group at the 4-Position:
Traditional Approach: Formylation reactions (e.g., Vilsmeier-Haack) can be effective but may involve corrosive reagents and generate stoichiometric waste. Oxidation of a methyl group at the 4-position is another possibility.
PI/Sustainable Adaptation:
Flow Chemistry for Formylation: Continuous flow reactors offer excellent control for selective formylation reactions. Precise temperature management and rapid mixing can improve regioselectivity and minimize side reactions, potentially leading to higher yields and purity.
Greener Oxidation: If starting from a 4-methylpicolinamide precursor, selective oxidation to the aldehyde could be explored using catalytic systems with environmentally friendly oxidants (e.g., molecular oxygen with appropriate catalysts) or electrochemical methods, potentially integrated into a flow system.
Formation of the Carboxamide Group at the 2-Position:
Traditional Approach: Amidation of a carboxylic acid or ester precursor typically involves coupling reagents or activation steps.
PI/Sustainable Adaptation:
Flow Chemistry for Amidation: Amidation reactions can be efficiently performed in flow reactors, allowing for rapid reaction times and easy work-up. Enzymatic catalysis or solid-supported catalysts could further enhance sustainability by enabling milder conditions and catalyst recyclability.
Direct Amidation: Exploring direct amidation of pyridine-2-carboxylic acid derivatives using catalytic systems that avoid activating agents could improve atom economy.
Illustrative Data Tables:
Due to the lack of specific experimental data for this compound under PI/sustainable conditions, the following tables illustrate the types of improvements and metrics typically observed when applying these methodologies to organic synthesis.
Table 1: Comparative Metrics for a Hypothetical Pyridine Synthesis Step
| Metric | Conventional Batch Synthesis (Illustrative) | Process Intensified/Sustainable Approach (Illustrative) | Improvement Factor |
| Reaction Time | 12-24 hours | 15-30 minutes | 24-96x faster |
| Yield | 65-75% | 85-95% | 1.13-1.27x higher |
| Solvent Volume | 10 mL/g product | 2 mL/g product | 5x reduction |
| Energy Consumption | High (heating/cooling cycles) | Low (efficient heat transfer, shorter time) | Significant reduction |
| Waste Generation (E-factor) | 15-20 kg waste/kg product | 3-5 kg waste/kg product | 3-6x lower |
| Safety Profile | Moderate (potential exotherms) | High (controlled environment, smaller volumes) | Enhanced |
Note: These values are illustrative and represent typical improvements seen in PI/sustainable chemistry applications, not specific data for this compound.
Table 2: Key Green Chemistry Metrics for Evaluating Synthesis Routes
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | Moles of desired product / Moles of total reactants × 100% | Maximizing incorporation of atoms into the final product. |
| E-factor | Total mass of waste / Mass of product | Quantifies waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total mass of materials used (including water, solvents, reactants, reagents) / Mass of product | Broader measure of material efficiency. |
| Solvent Intensity | Volume or mass of solvent used per mass of product | Minimizing reliance on hazardous or large volumes of solvents. |
| Energy Efficiency | Energy consumed per unit of product or per reaction step | Reducing the carbon footprint of the synthesis. |
| Catalyst Recyclability | Ability to recover and reuse a catalyst | Reduces cost and waste associated with catalyst use. |
Applying these principles and technologies to the synthesis of this compound holds significant potential for developing more efficient, safer, and environmentally responsible manufacturing processes. Future research efforts could focus on developing specific protocols that integrate flow chemistry, microwave irradiation, or greener catalytic systems for key transformations in its synthesis.
Compound List:
this compound
Design and Synthesis of Functionalized this compound Derivatives
The design and synthesis of functionalized this compound derivatives are driven by the need to tailor their chemical properties for specific applications. This involves strategic structural modifications to influence reactivity, solubility, and interaction with other molecules.
Structural Modifications and Substituent Effects on Reactivity
The reactivity of the this compound scaffold can be significantly altered by introducing various substituents onto the pyridine ring or modifying the amide functionality. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in influencing the electron density of the aromatic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups can increase electron density in the pyridine ring, potentially enhancing nucleophilicity and influencing the regioselectivity of reactions. They can stabilize carbocation intermediates formed during electrophilic aromatic substitution, leading to faster reaction rates ucalgary.cascribd.comlibretexts.orgunizin.org.
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyl moieties decrease electron density in the ring, making it less nucleophilic and more prone to nucleophilic attack. These groups generally deactivate the ring towards electrophilic substitution and often direct incoming electrophiles to the meta position ucalgary.cascribd.comlibretexts.orgunizin.org.
Substituents on the Pyridine Ring: Modifications at different positions of the pyridine ring can impact the electronic environment of both the formyl and amide groups. For instance, halogen substituents (e.g., chlorine in 4-Chloropicolinamide bldpharm.com) are weakly deactivating but are ortho/para directors in electrophilic aromatic substitution unizin.org. The presence of a formyl group itself can influence reactivity, as it is an electron-withdrawing group.
Modifications to the Amide Group: Altering the amide nitrogen or the carbonyl oxygen can also change the molecule's properties. For example, N-formyl imides, which can be derived from amides, exhibit enhanced reactivity compared to typical formamides due to delocalization of the nitrogen lone pair into the adjacent carbonyl group aragen.comnih.govnih.gov.
Synthesis of Dimeric and Polymeric Structures Incorporating Formylpicolinamide Units
The incorporation of this compound units into dimeric and polymeric structures opens avenues for creating materials with unique properties. Research in this area often focuses on linking these units through various chemical bonds. While specific examples directly involving this compound in polymer synthesis were not explicitly detailed in the provided search results with citation ambeed.com, the broader context of aramide polymers and functional materials suggests potential pathways. For instance, poly [N-(4-((4-aminophenyl)sulfonyl)phenyl)-5-formylnicotinamide] sci-hub.box illustrates the incorporation of formyl-substituted pyridine rings into polymer backbones, indicating that similar strategies could be applied to this compound. The synthesis of dimeric structures typically involves bifunctional reagents that can react with two separate formylpicolinamide moieties, or by linking pre-functionalized monomers.
Role of this compound as a Key Synthetic Intermediate
This compound's dual functionality – the reactive aldehyde group and the amide-pyridine system – makes it a valuable intermediate in the synthesis of more complex molecules.
Precursor in the Elaboration of Complex Molecular Architectures
The compound serves as a crucial precursor for constructing intricate molecular architectures. Its formyl group can participate in condensation reactions, Wittig reactions, or reductive aminations, while the pyridine nitrogen and amide group can engage in coordination chemistry or further functionalization. For example, in the synthesis of biaryl derivatives, a this compound moiety has been incorporated, demonstrating its utility in building complex structures epo.org. Similarly, patent literature indicates its use in synthesizing intermediates for pharmaceutical agents, such as tert-butyl (4-(7-(4"-(((2-formylpicolinamide)-substituted)phenyl)-5-formylpicolinamide) epo.org. These examples highlight its role as a foundational building block for elaborating diverse molecular frameworks.
Application in Dienamide Synthesis via N-Formyl Imides
This compound derivatives can be utilized in the synthesis of dienamides, which are important structural motifs in natural products and pharmaceuticals. The strategy often involves N-formyl imides, where the N-formyl group can be considered a pseudo-aldehyde unit due to its enhanced reactivity aragen.comnih.govnih.gov. Research describes the olefination of N-formyl imides using conjugated ylides as a one-step approach to dienamide synthesis, offering an efficient route to these valuable compounds gla.ac.uk. While direct use of this compound in this specific context isn't detailed, the general methodology involving N-formyl imides points to its potential application.
Structure-Activity Relationship (SAR) Studies of Formylpicolinamide Scaffolds in Diverse Chemical Contexts
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how molecular structure correlates with biological or chemical activity. For formylpicolinamide scaffolds, SAR studies would investigate how modifications to the molecule affect its properties.
Medicinal Chemistry: In drug discovery, SAR studies help identify key structural features responsible for a compound's efficacy, potency, and selectivity. For instance, variations in substituents on the pyridine ring or modifications to the amide group could be explored to optimize binding to a biological target, improve pharmacokinetic properties, or reduce toxicity ashp.orgslideshare.netnih.govnih.govresearchgate.netnih.gov. The search results show SAR studies on related heterocyclic scaffolds like pyrimidines and isoindolinones, demonstrating the general approach of correlating structural changes with biological activity nih.govnih.gov.
Materials Science: In materials science, SAR principles can guide the design of polymers or functional materials with desired properties, such as thermal stability, optical characteristics, or catalytic activity. For example, the impact of different substituents on aramide polymer properties was investigated, suggesting that structural modifications can lead to predictable changes in material behavior sci-hub.box.
While specific SAR studies directly on this compound were not extensively detailed in the provided results, the general principles of SAR, as applied to related pyridine derivatives and other heterocyclic systems, underscore the importance of structural modifications in tuning the compound's activity and utility.
Compound List:
this compound
4-Aminopicolinamide ambeed.combldpharm.com
4-Chloropicolinamide bldpharm.com
5-Formylnicotinamide sci-hub.box
N-formyl imides aragen.comnih.govnih.govgla.ac.ukresearchgate.netrsc.org
N-formamides rsc.org
Amides ucalgary.caaragen.comnih.govnih.govgla.ac.ukresearchgate.netrsc.orgunimi.it
Carboxylic acids nih.govnih.gov
Aromatic azides nih.gov
Terminal alkynes nih.gov
Azidoacetamide nih.gov
1,2,3-triazoles nih.gov
1,2,4-triazoles nih.gov
Quinazolinones rsc.org
Dienamides gla.ac.uk
Arimide nanoparticles sci-hub.box
Biaryl derivatives epo.org
Triazoles nih.govgoogle.com
Salicylamide derivatives nih.gov
Pyrimidine derivatives nih.gov
Isoindolinone derivatives nih.gov
N-aryl picolinamide derivatives
Compound Information
Coordination Chemistry of 4 Formylpicolinamide As a Ligand
Ligand Design and Potential Coordination Modes of 4-Formylpicolinamide
This compound is an intriguing ligand by design, incorporating the fundamental chelating unit of picolinamide (B142947) with an additional functional group, the formyl group, which can influence its coordination behavior. The core structure consists of a pyridine (B92270) ring with a carboxamide group at the 2-position and a formyl (aldehyde) group at the 4-position.
The primary and most anticipated coordination mode for this compound is as a bidentate chelating agent. This involves the nitrogen atom of the pyridine ring and the oxygen atom of the amide group. This N,O-bidentate chelation forms a stable five-membered ring with a central metal ion, a behavior well-documented for the parent picolinamide ligand in complexes with various metals, including zinc and cadmium. researchgate.netresearchgate.net
Beyond simple bidentate chelation, the presence of the formyl group at the 4-position introduces the possibility of more complex coordination pathways:
Bridging Ligand: The oxygen atom of the formyl group can coordinate to an adjacent metal center, allowing the ligand to act as a bridge between two or more metal ions. This could lead to the formation of binuclear or polynuclear complexes.
Multidentate Chelation: While sterically challenging, it is conceivable that in larger, more flexible coordination spheres, the formyl oxygen could coordinate to the same metal center as the picolinamide N,O-unit, although this is less likely than a bridging mode.
This potential for multiple coordination sites makes this compound a candidate for building higher-dimensional structures.
The formyl group (-CHO) is a potent electron-withdrawing group. Its presence at the 4-position of the pyridine ring is expected to have a significant impact on the electronic properties of the donor atoms and, consequently, on the ligand's coordination chemistry.
Electronic Effects: The formyl group will decrease the electron density on the pyridine ring through a resonance-destabilizing effect. This reduction in electron density lowers the basicity (and thus the nucleophilicity) of the pyridine nitrogen atom. A less basic nitrogen atom is generally a weaker sigma donor to a metal center compared to the nitrogen in unsubstituted picolinamide.
Ligand Field Effects: As a weaker donor, this compound is expected to generate a weaker ligand field compared to unsubstituted picolinamide. This would result in a smaller ligand field splitting energy (Δo in an octahedral field). For complexes of d-block metals, this would influence their electronic spectra and magnetic properties. For instance, it might favor high-spin electronic configurations in cases where a spin-crossover is possible.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound would likely follow established methods used for other pyridine-carboxamide ligands.
The reaction of this compound with 3d-transition metal salts such as those of copper(II), nickel(II), cobalt(II), and zinc(II) is expected to yield stable coordination complexes. rsc.orgjscimedcentral.com A typical synthetic procedure would involve dissolving the ligand and a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, such as ethanol (B145695) or methanol. Gentle heating or refluxing the mixture would likely facilitate the complexation reaction. nih.gov The resulting complexes, such as [M(this compound)₂X₂] (where M is the metal ion and X is an anion like Cl⁻), would precipitate from the solution upon cooling or solvent evaporation. In these anticipated mononuclear complexes, the ligand would likely act as a neutral bidentate N,O-donor. rsc.org
| Metal Ion | Expected Geometry | Potential Color |
| Cu(II) | Distorted Octahedral | Blue or Green |
| Ni(II) | Octahedral | Green |
| Co(II) | Octahedral | Pink or Red |
| Zn(II) | Octahedral/Tetrahedral | Colorless |
Coordination polymers are extended structures formed from metal ions linked by organic ligands. rsc.org Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that are often characterized by a porous, crystalline structure. nih.govsamipubco.com
The structure of this compound makes it a promising candidate for the construction of such materials for several reasons:
Bridging Capability: As discussed, the formyl group's oxygen atom can coordinate to a second metal center, enabling the ligand to link metal nodes into one-, two-, or three-dimensional networks. nih.gov
Tunable Functionality: The aldehyde group is chemically reactive and can be used for post-synthetic modification. After the MOF is constructed, the aldehyde can be converted into other functional groups (e.g., alcohols, imines), allowing for the tuning of the framework's properties. mdpi.com
The synthesis of a MOF using this compound would typically involve solvothermal methods, where the ligand and a metal salt or metal cluster are heated in a sealed vessel at elevated temperatures. nih.gov The choice of metal and reaction conditions would dictate the final topology and dimensionality of the resulting framework.
Structural Elucidation of this compound Coordination Complexes
A combination of spectroscopic and analytical techniques would be essential to confirm the synthesis and elucidate the structure of this compound complexes.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex. nih.gov It provides detailed information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand. Upon complexation, the vibrational frequencies of the C=O (amide and formyl) and C=N (pyridine) bonds are expected to shift. Specifically, coordination of the amide oxygen to the metal would typically cause a decrease in the ν(C=O) stretching frequency, while coordination of the pyridine nitrogen would cause a shift in the ring vibration modes. researchgate.netnih.gov
NMR Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's environment in solution. The chemical shifts of the protons and carbons near the coordination sites would be expected to change upon binding to the metal.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the d-orbitals of the metal ions. The position and intensity of the absorption bands provide insight into the coordination geometry and the ligand field strength.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex, which helps to confirm its empirical formula.
Table of Expected Spectroscopic Shifts for a Hypothetical [M(this compound)₂Cl₂] Complex
| Technique | Functional Group | Free Ligand (Expected, cm⁻¹) | Coordinated Ligand (Expected, cm⁻¹) | Reason for Shift |
|---|---|---|---|---|
| IR Spectroscopy | Amide C=O | ~1680 | ~1650 | Weakening of C=O bond upon coordination of oxygen to metal |
| Pyridine Ring | ~1590 | ~1610 | Change in ring electron density upon N-coordination |
X-ray Diffraction Studies (Single Crystal and Powder)
Single Crystal X-ray Diffraction (SCXRD): This technique offers unambiguous structural data for coordination compounds that can be grown as single crystals. For instance, SCXRD analysis has been successfully applied to a series of bis(picolinamido)cobalt(II) complexes. researchgate.net These studies confirm the coordination of the picolinamide ligand to the central metal ion and reveal the specific geometric arrangement of the ligands. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is an essential tool for characterizing polycrystalline materials and verifying the phase purity of a synthesized complex. rsc.orgresearchgate.net The experimental PXRD pattern of a bulk sample is often compared to a pattern simulated from single-crystal X-ray data to confirm that the bulk material has the same crystal structure. This comparison was utilized in the study of cis and trans isomers of bis(picolinamido)cobalt(II) complexes, where the experimental powder patterns were shown to match the simulated patterns derived from their single-crystal structures, confirming the identity and purity of the bulk samples. researchgate.net The synergy between PXRD, solid-state NMR, and computational calculations can also be used to solve complex structures when single crystals are unavailable. rsc.org
Below is a table summarizing representative crystallographic data for a related picolinamide complex, illustrating the type of information obtained from diffraction studies.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| trans-[Co(picolinamide)₂(NCS)₂] | C₁₄H₁₂CoN₆O₂S₂ | Monoclinic | P2₁/n | a = 7.98 Å, b = 10.11 Å, c = 11.56 Å, β = 108.5° |
| cis-Co(picolinamide)₂(H₂O)₂₂ | C₁₄H₁₈CoN₆O₄S₂ | Triclinic | P-1 | a = 8.12 Å, b = 9.45 Å, c = 14.10 Å, α = 92.1°, β = 98.4°, γ = 112.9° |
Data derived from studies on analogous picolinamide complexes. researchgate.net
Analysis of Geometric Isomerism in Picolinamide-Based Complexes
Geometric isomerism occurs in coordination compounds when the same ligands are arranged differently in space around a central metal ion. libretexts.orglibretexts.org This phenomenon is common in square planar and octahedral complexes and leads to isomers with distinct physical and chemical properties. wikieducator.orgcareerendeavour.com The two primary types are cis-trans and fac-mer isomerism. libretexts.org
Cis-Trans Isomerism: This type of isomerism arises when two identical ligands occupy positions either adjacent to (cis, 90° apart) or opposite each other (trans, 180° apart). libretexts.orglibretexts.org In octahedral complexes with a general formula [MA₂B₄], where 'A' and 'B' are monodentate ligands, both cis and trans isomers are possible. The picolinamide ligand, acting as a bidentate or monodentate ligand, can form complexes that exhibit this isomerism. For example, in bis(picolinamido)cobalt(II) complexes, where two picolinamide ligands and two other monodentate ligands (like NCS⁻ or H₂O) are coordinated to the cobalt center, both cis and trans configurations have been synthesized and structurally characterized. researchgate.net The trans isomer typically exhibits higher symmetry than the cis isomer. researchgate.net
Fac-Mer Isomerism: In octahedral complexes with the general formula [MA₃B₃], two isomers are possible. The facial (fac) isomer has the three identical 'A' ligands occupying one triangular face of the octahedron, with 90° angles between them. libretexts.org The meridional (mer) isomer has the three 'A' ligands in a plane that bisects the octahedron, with bond angles of 90°, 90°, and 180°. libretexts.org While not explicitly documented for this compound, this type of isomerism is a possibility for its [MA₃B₃] type complexes.
The specific isomer formed can be influenced by factors such as the solvent, temperature, and the nature of the counter-ions. The characterization and differentiation of these isomers rely heavily on techniques like single-crystal X-ray diffraction, which provides definitive proof of the spatial arrangement of ligands. researchgate.net
| Isomer Type | Coordination Geometry | General Formula | Description | Example (Picolinamide-Based) |
|---|---|---|---|---|
| cis | Octahedral | [MA₂(B)₂] | Two 'A' ligands are adjacent (90° apart). | cis-[Co(picolinamide)₂(H₂O)₂]²⁺ |
| trans | Octahedral | [MA₂(B)₂] | Two 'A' ligands are opposite (180° apart). | trans-[Co(picolinamide)₂(NCS)₂] |
| fac | Octahedral | [MA₃B₃] | Three identical ligands occupy a triangular face. | Hypothetical |
| mer | Octahedral | [MA₃B₃] | Three identical ligands lie in a plane bisecting the complex. | Hypothetical |
Examples derived from studies on analogous picolinamide complexes. researchgate.net
Electronic Structure and Bonding in this compound Coordination Compounds
The electronic structure and nature of the metal-ligand bonding in coordination compounds like those formed with this compound are described by theoretical models such as Ligand Field Theory and Molecular Orbital (MO) Theory. libretexts.org These models explain the color, magnetism, and reactivity of the complexes by considering the interactions between the metal d-orbitals and the ligand orbitals.
Molecular Orbital Theory: This theory provides a comprehensive description of covalent bonding by considering the combination of metal and ligand atomic orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). libretexts.orgdalalinstitute.com For an octahedral complex, the metal's s, p, and d orbitals interact with symmetry-adapted linear combinations of ligand orbitals. The five d-orbitals split into two sets in the presence of the ligands: the t₂g set (dxy, dxz, dyz) and the e₉* set (dx²-y², dz²). libretexts.org The energy difference between these sets (Δo or 10Dq) is the ligand field splitting energy. huntresearchgroup.org.uk
Influence of the this compound Ligand: this compound coordinates to a metal ion primarily through the pyridine nitrogen and the amide oxygen atom. The electronic properties of the ligand, including the electron-withdrawing nature of the formyl (-CHO) and amide (-CONH₂) groups, influence the energy of its frontier orbitals. These properties modulate the strength of the σ-donation and potential π-interactions with the metal center, thereby affecting the magnitude of the ligand field splitting (Δo).
Computational Studies: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of coordination complexes. researchgate.netmdpi.com DFT calculations can provide detailed information about:
Optimized Geometries: Predicting bond lengths and angles which can be compared with experimental XRD data. researchgate.net
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer possibilities and reactivity. researchgate.net
Bonding Analysis: Quantifying the nature of the metal-ligand bonds, including their covalent and ionic character.
Spectroscopic Properties: Simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, which helps in interpreting experimental results.
While specific DFT studies on this compound complexes are not widely reported, research on related transition metal formyl rsc.org and pyridine-carboxamide researchgate.net complexes demonstrates the utility of these methods. Such calculations would reveal how the formyl group modifies the electron density across the picolinamide backbone, influencing its interaction with the metal center and the resulting electronic properties of the complex.
Theoretical and Computational Studies of 4 Formylpicolinamide
Quantum Chemical Investigations of 4-Formylpicolinamide
Quantum chemical methods provide a robust framework for elucidating the electronic and structural characteristics of molecules. For this compound, these investigations aim to map its electronic landscape, understand its dynamic behavior, and explore its conformational preferences.
Electronic Structure Analysis (e.g., Hartree–Fock, Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of molecular properties by analyzing the electron density. Studies employing DFT, often in conjunction with methods like Hartree-Fock (HF), are vital for understanding the electronic distribution, bonding, and reactivity of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy configuration and then analyzing parameters such as atomic charges, bond orders, and molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as Frontier Molecular Orbitals (FMOs), are particularly significant. The energy gap between HOMO and LUMO provides insights into a molecule's chemical stability and reactivity, with a smaller gap generally indicating higher reactivity and a greater propensity for electronic transitions nepjol.inforesearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) is frequently used to predict electronic transitions and simulate UV-Visible spectra, allowing for comparison with experimental data researchgate.netconicet.gov.aryukiozaki.comresearchgate.netnih.govrsc.org. These analyses help in understanding charge transfer within the molecule and predicting properties like ionization potential and electron affinity conicet.gov.ar.
Potential Energy Surface Mapping and Vibrational-Rotational Motion
The concept of a Potential Energy Surface (PES) is fundamental to understanding molecular vibrations and dynamics. A PES represents the potential energy of a system as a function of the positions of its atoms. By mapping the PES, researchers can identify stable molecular configurations (minima), transition states (saddle points), and the pathways connecting them. This allows for the analysis of vibrational frequencies and modes, which correspond to the characteristic motions of atoms within a molecule libretexts.orgumn.edumdpi.comcolorado.eduresearchgate.net.
For this compound, detailed PES calculations would allow for the prediction of its vibrational spectrum, including bond stretching, bending, and torsional motions. These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to confirm assignments and validate the accuracy of the computational model conicet.gov.armdpi.commdpi.com. Understanding vibrational-rotational motion is crucial for interpreting spectroscopic data and for predicting how the molecule might behave under various thermal and energetic conditions.
Conformational Analysis and Tautomerism
Conformational analysis involves identifying and characterizing the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For molecules with functional groups capable of rotation, like the formyl and amide groups in this compound, multiple conformers may exist, each with a different energy. Computational methods are used to explore the conformational space, identify the most stable conformers, and determine the energy barriers between them nepjol.infonih.govmdpi.comnih.gov.
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is also a key aspect. For molecules containing amide or similar functionalities, keto-enol or amide-imidic acid tautomerism can occur. Computational studies can predict the relative stability of different tautomeric forms and the mechanisms of interconversion, which can be influenced by factors such as solvent and pH nih.govmdpi.comnih.gov. Understanding these conformational and tautomeric equilibria is essential for predicting the molecule's behavior in solution and its interactions with other species.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend quantum chemical insights by simulating the behavior of molecules over time and their interactions with other molecular systems. These techniques are particularly powerful for understanding complex biological processes and designing new materials or drugs.
Molecular Docking and Ligand-Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other. It is widely employed in drug discovery to identify potential drug candidates by simulating how a small molecule might bind to a target protein. For this compound, molecular docking could be used to predict its binding affinity and mode to various biological targets, providing insights into its potential biological activity researchgate.netbdvets.orgnih.govmdpi.com.
Ligand-interaction profiling involves analyzing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between a ligand and its binding site. This detailed analysis helps in understanding the forces that stabilize the complex and provides a basis for optimizing ligand binding. By profiling the interactions of this compound with potential targets, researchers can identify key residues involved in binding and suggest modifications to enhance affinity or selectivity researchgate.netbdvets.orgmdpi.com.
Development and Application of Force Fields for this compound Systems
Force fields are sets of empirical equations and parameters that describe the potential energy of a molecular system. They are essential for molecular mechanics and molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time based on classical physics researchgate.netj-octa.comnih.govlpwchem.com. The accuracy of MD simulations is highly dependent on the quality of the force field used.
Developing a specific force field for this compound or incorporating it into existing transferable force fields (like AMBER, CHARMM, OPLS, or TraPPE) requires careful parameterization. This process typically involves fitting parameters to reproduce experimental data or high-level quantum chemical calculations (e.g., DFT) for bond lengths, bond angles, dihedral angles, and non-bonded interactions mdpi.comj-octa.comlpwchem.comscm.comumn.eduuiuc.edu. Once parameterized, these force fields can be applied in MD simulations to study the conformational dynamics, solvation, and interactions of this compound in various environments, providing a dynamic perspective that complements static quantum chemical calculations researchgate.netnih.govirbbarcelona.org.
Advanced Computational Methodologies Applied to Formylpicolinamide
Machine Learning Approaches in Chemical Space Exploration
Illustrative Data Table 1: Machine Learning Applications in Chemical Space Exploration
| ML Approach/Model | Primary Application in Chemistry | Key Features/Benefits | Example Use Case (General) |
| Deep Neural Networks (DNNs) | Property Prediction, Molecule Generation | Pattern recognition, learning complex relationships acs.orgchimia.chnih.gov | Predicting QSAR models, generating novel molecular scaffolds acs.orgchimia.chnih.gov |
| Graph Neural Networks (GNNs) | Reaction Prediction, Molecular Property Prediction | Direct processing of molecular graph structures chemintelligence.comchemcopilot.com | Predicting reaction outcomes, retrosynthesis planning chemintelligence.comchemcopilot.com |
| Active Learning (AL) | Efficient Chemical Space Exploration | Iterative model refinement, focused sampling acs.orgmpg.de | Identifying high-affinity binders by minimizing expensive simulations acs.orgmpg.de |
| Generative Models (VAEs, GANs) | Molecule Design, De Novo Synthesis | Creating novel molecular structures with desired properties chemintelligence.comchemcopilot.com | Designing new drug candidates with specific target interactions chemintelligence.comchemcopilot.com |
| Molecular Embeddings | Feature Representation for ML | Capturing chemical/structural information in vectors mpg.dearxiv.org | Enabling ML models to learn from diverse molecular datasets mpg.dearxiv.org |
| Molecular Genes | Property Prediction for Arbitrary Molecules | Removing redundancies, enabling extrapolation to diverse molecular structures researchgate.net | Predicting properties of novel molecules not present in the training set researchgate.net |
Relativistic Effects in Electronic Structure Calculations for Heavy Atom Complexes
For molecules containing heavy elements (high atomic number, Z), relativistic effects become significant and can substantially alter electronic structure and chemical properties compared to predictions from non-relativistic quantum chemistry wikipedia.orgpublish.csiro.auresearchgate.netacs.orgacademie-sciences.fr. These effects arise because electrons in heavy atoms move at speeds approaching the speed of light, necessitating the use of relativistic quantum mechanics, such as the Dirac equation wikipedia.orgpublish.csiro.auresearchgate.net.
Relativistic effects manifest in several ways:
Scalar Relativistic Effects: These include the contraction of s and p orbitals due to increased electron speed near the nucleus and the subsequent shielding, which leads to the expansion and destabilization of outer d and f orbitals wikipedia.orgpublish.csiro.auacs.orgacademie-sciences.fr. This can alter atomic radii, ionization potentials, and electron affinities.
Spin-Orbit Coupling: This interaction splits orbitals with non-zero angular momentum (p, d, f), leading to significant energy differences between spin-orbitals that can influence chemical bonding and reactivity wikipedia.orgacademie-sciences.froup.comresearchgate.net.
These phenomena are crucial for understanding the chemistry of elements beyond the first few rows of the periodic table, including transition metals, lanthanides, actinides, and superheavy elements wikipedia.orgresearchgate.netacs.orgacademie-sciences.fr. For instance, relativistic effects are responsible for the color of gold and influence the chemical behavior of mercury wikipedia.org. If this compound were to form complexes with heavy metal ions, relativistic electronic structure calculations would be essential to accurately predict the properties of such complexes, including their stability, spectroscopic signatures, and reactivity publish.csiro.auresearchgate.netacs.orgscirp.org. Methods like scalar relativistic approximations (e.g., ZORA) or full four-component Dirac-Coulomb-Breit calculations are employed to account for these effects publish.csiro.auresearchgate.netacs.orgscirp.org.
Illustrative Data Table 2: Impact of Relativistic Effects on Atomic Properties (General Trends)
| Atomic Property/Orbital | Non-Relativistic Prediction | Relativistic Prediction (for Heavy Elements) | Magnitude of Effect |
| s orbitals | Standard radial distribution | Contracted (closer to nucleus) wikipedia.orgpublish.csiro.auacs.org | Significant |
| p orbitals | Standard radial distribution | Contracted wikipedia.orgpublish.csiro.auacs.org | Significant |
| d orbitals | Standard radial distribution | Expanded (further from nucleus) wikipedia.orgpublish.csiro.auacs.org | Moderate to Large |
| f orbitals | Standard radial distribution | Expanded (further from nucleus) wikipedia.orgpublish.csiro.auacs.org | Moderate to Large |
| Ionization Potential | Based on non-relativistic energies | Can be altered due to orbital changes wikipedia.orgpublish.csiro.auacs.org | Varies |
| Electron Affinity | Based on non-relativistic energies | Can be altered due to orbital changes wikipedia.orgpublish.csiro.auacs.org | Varies |
| Spin-Orbit Splitting | Absent | Present for orbitals with l > 0 wikipedia.orgacademie-sciences.froup.com | Significant |
| Color of Compounds | May predict incorrect colors | Can explain observed colors (e.g., Gold) wikipedia.org | Significant |
Quantum Computing Applications in Spectroscopic Prediction
Quantum computing holds significant promise for advancing molecular simulations, particularly in predicting spectroscopic properties, which are vital for understanding molecular structure, dynamics, and reactions halo.sciencersc.orgnih.govsolubilityofthings.comacs.org. Classical computational methods, such as Density Functional Theory (DFT), can be computationally expensive, especially for large or complex molecules, limiting their scalability and accuracy for certain problems halo.sciencersc.orgnih.govacs.org. Quantum algorithms offer the potential for exponential speedups or improved accuracy in these calculations rsc.orgnih.govresearchgate.net.
Key quantum computing approaches for spectroscopy include:
Variational Quantum Eigensolver (VQE): This hybrid quantum-classical algorithm is designed to find the ground and excited state energies of molecular Hamiltonians arxiv.orgaps.orgaps.orgacs.orgquandela.net. By minimizing the expectation value of the Hamiltonian on a quantum computer using a classical optimizer, VQE can be used to calculate energy levels that correspond to spectral features like absorption bands nih.govsolubilityofthings.comarxiv.orgacs.org.
Quantum Simulation Algorithms: Algorithms that directly simulate the quantum mechanical behavior of molecules can predict spectral properties, such as vibronic spectra, by naturally representing entangled wavefunctions rsc.orgnih.govazoquantum.comquantumzeitgeist.com. These methods aim to overcome the exponential scaling issues faced by classical simulations rsc.orgnih.govazoquantum.com.
Quantum Machine Learning (QML): Combining ML with quantum computing can lead to novel methods for spectral property prediction, potentially offering advantages in speed and accuracy over purely classical ML approaches halo.science.
While current quantum hardware (NISQ devices) faces challenges like noise and limited qubit counts, ongoing research is developing error-resilient algorithms and more efficient quantum circuits to enable accurate spectroscopic predictions for molecules like this compound halo.sciencenih.govarxiv.orgaps.orghtworld.co.uk.
Illustrative Data Table 3: Quantum Computing vs. Classical Methods for Spectroscopic Prediction
| Feature | Classical Methods (e.g., DFT) | Quantum Computing (e.g., VQE, Quantum Simulation) | Potential Quantum Advantage |
| Accuracy | High, but can be limited by approximations halo.scienceacs.org | Potentially higher, especially for complex electronic structures halo.sciencenih.govarxiv.org | Higher accuracy for correlated systems halo.science |
| Scalability | Polynomial scaling, but computationally expensive halo.sciencersc.orgnih.gov | Potential for exponential speedup for specific problems rsc.orgnih.govresearchgate.net | Better scalability for large, complex molecules rsc.orgnih.gov |
| Computational Cost | High for large/complex systems halo.scienceacs.org | Can be lower for specific problems, but requires specialized hardware halo.scienceresearchgate.net | Reduced cost for simulating quantum phenomena researchgate.net |
| Spectra Prediction | Widely used for IR, UV-Vis, NMR halo.sciencesolubilityofthings.comacs.org | Promising for vibronic, electronic spectra, excited states rsc.orgnih.govsolubilityofthings.comarxiv.orgacs.orgazoquantum.comquantumzeitgeist.com | More direct simulation of quantum dynamics nih.govquantumzeitgeist.com |
| Hardware Requirements | Standard CPUs/GPUs | Specialized quantum processors aps.orgquandela.nethtworld.co.uk | Requires quantum hardware |
| Development Stage | Mature | Emerging, NISQ era arxiv.orgaps.orghtworld.co.uk | Early-stage, active research halo.sciencearxiv.org |
Compound Name List:
this compound
Advanced Spectroscopic Characterization Methodologies for 4 Formylpicolinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy is a cornerstone in organic chemistry for determining molecular structure due to its sensitivity to the local electronic environment of atomic nuclei. It provides information about the connectivity of atoms and the spatial arrangement within a molecule.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
Proton (¹H) NMR Spectroscopy: ¹H NMR spectroscopy is invaluable for identifying the types and number of hydrogen atoms present in a molecule and their immediate chemical environment. For 4-Formylpicolinamide, characteristic signals are expected from the pyridine (B92270) ring protons, the amide NH proton, and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the carbonyl groups. Typical assignments for this compound are presented below. The aldehyde proton (-CHO) is generally observed as a singlet in the downfield region, often around 10 ppm, due to the deshielding effect of the carbonyl group chemistrysteps.com. The amide proton (-NH) typically appears as a broad singlet, with its chemical shift highly dependent on solvent and hydrogen bonding, often in the range of 8-10 ppm chemistrysteps.comnih.gov. The protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns based on their positions relative to the nitrogen atom and the formyl group.
Carbon (¹³C) NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. For this compound, distinct signals are expected for the carbonyl carbons of the amide and aldehyde groups, as well as the carbons of the pyridine ring. Aldehyde carbonyl carbons typically resonate in the range of 190-200 ppm, while amide carbonyl carbons are found around 160-180 ppm oregonstate.edulibretexts.org. The pyridine ring carbons will resonate in the aromatic region, generally between 120-150 ppm, with specific shifts influenced by the substituents oregonstate.edu.
Two-Dimensional (2D) NMR Techniques:
COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H coupling interactions, allowing for the identification of protons that are connected through three bonds. This helps in tracing out spin systems within the molecule, such as the connectivity of protons on the pyridine ring wisc.edugithub.iolibretexts.org.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This technique is crucial for assigning ¹³C signals to their corresponding protons, thereby confirming the direct attachment of hydrogen atoms to specific carbon atoms in the pyridine ring, the aldehyde group, and the amide group wisc.edugithub.iolibretexts.orgresearchgate.net.
Data Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Specific experimental values may vary depending on the solvent and instrument used. Values are typical for this class of compounds.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| Aldehyde (CHO) | ~10.1 | s | - |
| Amide (NH) | ~8.5 - 9.5 | br s | - |
| Pyridine H-3 | ~8.8 | dd | J ≈ 7.8, 1.5 |
| Pyridine H-4 | ~8.3 | d | J ≈ 7.8 |
| Pyridine H-5 | ~7.7 | dd | J ≈ 7.8, 1.5 |
| Pyridine H-6 | ~8.1 | d | J ≈ 7.8 |
Data Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Specific experimental values may vary depending on the solvent and instrument used. Values are typical for this class of compounds.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~192 |
| Amide (C=O) | ~165 |
| Pyridine C-2 | ~150 |
| Pyridine C-3 | ~125 |
| Pyridine C-4 | ~140 |
| Pyridine C-5 | ~120 |
| Pyridine C-6 | ~148 |
Investigation of Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectral parameters, particularly chemical shifts, due to variations in polarity, hydrogen bonding, and dielectric constant nih.govunn.edu.ngthieme-connect.de. For this compound, the amide NH proton is expected to show a notable shift when changing from a less polar solvent like CDCl₃ to a more polar or protic solvent such as DMSO-d₆. This is primarily due to the formation of hydrogen bonds between the amide proton and solvent molecules, which typically causes a downfield shift of the NH signal nih.govunn.edu.ng. Studies on similar amide-containing compounds have shown that these solvent effects can be substantial, with shifts of 1-2 ppm for NH protons nih.gov. The aldehyde proton and pyridine ring protons may also experience minor shifts due to solvent polarity effects.
Data Table 3: ¹H NMR Chemical Shift Variations in Different Solvents for Amide NH (Illustrative data based on general observations for amides)
| Proton | Solvent | Chemical Shift (δ, ppm) | Δδ (DMSO-d₆ - CDCl₃) |
| NH | CDCl₃ | ~8.5 | - |
| NH | DMSO-d₆ | ~9.5 | +1.0 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the types of bonds and functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is widely used for identifying functional groups based on their characteristic absorption frequencies of infrared radiation mdpi.comresearchgate.netsurfacesciencewestern.com. For this compound, key functional groups include the amide moiety and the aldehyde group, both containing carbonyl (C=O) functionalities, and the N-H bond.
C=O Stretching: The carbonyl group of the aldehyde is expected to show a strong absorption band in the region of 1700-1730 cm⁻¹ mdpi.comresearchgate.net. The amide carbonyl group typically absorbs at slightly lower wavenumbers, in the range of 1650-1690 cm⁻¹ (Amide I band) mdpi.comresearchgate.net.
N-H Stretching: The N-H stretching vibration of the amide group usually appears as a moderately strong band, often in the region of 3100-3400 cm⁻¹ mdpi.comdiva-portal.org.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹ mdpi.com. Aliphatic C-H stretching, if present, would appear below 3000 cm⁻¹.
Aromatic Ring Vibrations: Characteristic C=C and C-N stretching vibrations of the pyridine ring will also contribute to the FTIR spectrum, typically appearing in the fingerprint region (below 1500 cm⁻¹).
Data Table 4: Characteristic FTIR Absorption Bands of this compound (Note: Values are approximate and typical for these functional groups.)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1715 | Aldehyde C=O stretch |
| ~1670 | Amide C=O stretch (Amide I) |
| ~3300 | Amide N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1600, ~1500 | Pyridine ring C=C stretches |
| ~1300-1400 | Amide N-H bend (Amide II) |
Raman Spectroscopy Applications for Molecular Fingerprinting
Raman spectroscopy complements FTIR by detecting vibrational modes that are active due to changes in polarizability. It is particularly sensitive to symmetric vibrations and non-polar bonds surfacesciencewestern.com. For this compound, Raman spectroscopy can provide a unique "fingerprint" of the molecule, aiding in its identification and structural verification.
Characteristic Raman bands would arise from the stretching and bending modes of the pyridine ring, the carbonyl groups, and the C-H bonds. For instance, ring breathing modes and C-C stretching within the pyridine ring are often strong Raman scatterers spectroscopyonline.comgeochemsoc.org. The carbonyl stretching vibrations are also typically observed in Raman spectra. While specific data for this compound is not detailed in the provided search results, Raman spectroscopy is a standard technique for molecular fingerprinting, offering complementary information to FTIR iastate.edunpl.co.uk.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states bethunecollege.ac.inlibretexts.orgshu.ac.uk. Organic molecules with π-electron systems and heteroatoms with non-bonding electrons (n-electrons) are particularly amenable to UV-Vis analysis.
For this compound, the conjugated system of the pyridine ring, in conjunction with the carbonyl groups of the formyl and amide functionalities, will lead to characteristic absorption bands in the UV region. The primary electronic transitions expected are:
π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically strong and occur in conjugated systems. The pyridine ring and the carbonyl groups contribute to these transitions.
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (n-electrons), typically from heteroatoms like oxygen or nitrogen, to antibonding π* orbitals. These transitions are usually weaker and occur at longer wavelengths than π → π* transitions bethunecollege.ac.inlibretexts.orgshu.ac.uk. The oxygen atom of the carbonyl groups is a likely source of n-electrons.
The specific absorption maxima (λmax) and molar extinction coefficients (ε) provide valuable information about the electronic structure and the extent of conjugation. Compounds with extended conjugation or specific chromophores tend to absorb at longer wavelengths bethunecollege.ac.inlibretexts.orgmsu.edumdpi.com.
Data Table 5: Representative UV-Vis Absorption Data for this compound (Note: Specific experimental values may vary depending on the solvent and instrument used. Values are illustrative.)
| λmax (nm) | Probable Electronic Transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| ~280 | π → π* (Pyridine/Carbonyl) | ~5,000 - 10,000 |
| ~330 | n → π* (Carbonyl) | ~100 - 1,000 |
Compound List:
this compound
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns pg.edu.plwikipedia.org. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion, which is an unfragmented ion formed by the removal of an electron from a neutral molecule, corresponds to the molecule's exact mass pg.edu.plmsu.edu. Fragmentation occurs when the molecular ion breaks down into smaller, characteristic fragment ions. These fragmentation patterns act as a molecular fingerprint, providing valuable information about the molecule's structure, functional groups, and connectivity pg.edu.plwikipedia.orgmsu.edu. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used to generate ions, and tandem mass spectrometry (MS/MS) can further enhance structural elucidation by fragmenting selected ions pg.edu.plwikipedia.org.
While MS is a standard method for characterizing compounds like this compound, specific mass spectral data, including the molecular ion m/z value and observed fragmentation patterns for this particular compound, were not available in the provided search results.
Advanced Spectroscopic Techniques
Fluorescence Spectroscopy and Molecular Aggregation Studies
Fluorescence spectroscopy is a sensitive technique that measures the emission of light by a substance after it absorbs light. It is particularly useful for studying molecules that possess fluorescent properties spectroscopyonline.com. In the context of molecular aggregation, fluorescence spectroscopy can provide insights into the formation of ordered structures, such as fibrils or aggregates bmglabtech.comjbiochemtech.comresearchgate.netntu.edu.sg. Changes in fluorescence intensity, emission wavelength, or fluorescence polarization can indicate alterations in the molecular environment or the formation of larger molecular assemblies bmglabtech.comjbiochemtech.comntu.edu.sg. For instance, techniques like Fluorescence Correlation Spectroscopy (FCS) can monitor changes in diffusion properties and molecular brightness, which are indicative of aggregation and oligomerization researchgate.netntu.edu.sg. Fluorescence polarization (FP) can also be employed to track the increasing size of molecular complexes during aggregation bmglabtech.com.
The application of fluorescence spectroscopy to study the aggregation behavior of this compound would involve exciting the molecule at specific wavelengths and monitoring its emission spectra. Changes observed under different conditions (e.g., concentration, solvent, temperature) could reveal aggregation propensity. However, specific fluorescence data, such as excitation and emission maxima or changes upon aggregation for this compound, were not found in the available literature.
Solid-State Spectroscopic Analysis of this compound and its Assemblies (e.g., polymers)
Solid-state spectroscopic techniques are essential for characterizing the structural, morphological, and dynamic properties of compounds in their solid form, including polymers and their assemblies mdpi.comcas.czrsc.orgifj.edu.pl. Techniques such as Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide detailed information.
Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR, particularly techniques like Magic-Angle Spinning (MAS) NMR, can provide atomic-level structural information, including molecular conformation, packing arrangements, and interactions within solid matrices mdpi.comrsc.orgifj.edu.pl. It is valuable for studying polymer-filler interfaces and probing segmental molecular motions mdpi.com. For example, 13C CP/MAS NMR has been used to analyze the morphology, crystallinity, and hydrogen bonding in polymers ifj.edu.pl.
Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are vibrational spectroscopies that probe the functional groups and molecular vibrations within a sample mdpi.comcas.cz. They can be used to identify specific chemical bonds, assess the state of intercalation or exfoliation in nanocomposites, and characterize the structure of solid materials mdpi.com. Raman spectroscopy has also been applied to confirm the presence of polymer networks researchgate.net.
The analysis of this compound in its solid state or in polymeric assemblies would benefit from these techniques, revealing details about its crystal structure, polymorphism, or how it integrates into larger material structures. However, specific solid-state spectroscopic data for this compound or its assemblies were not present in the provided search results.
Chemometric and Multivariate Analysis of Spectroscopic Data
Chemometrics and multivariate analysis are statistical methods used to extract meaningful information from complex datasets, particularly from spectroscopic measurements spectroscopyonline.comdiva-portal.orgleidenuniv.nlondalys.fr. These techniques are vital when dealing with the large amounts of data generated by techniques like NMR, IR, Raman, UV-Vis, and fluorescence spectroscopy spectroscopyonline.comdiva-portal.org.
Commonly employed multivariate methods include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression diva-portal.orgleidenuniv.nlondalys.frggcmjournal.org.ua. PCA is used for data visualization, identifying patterns, detecting clusters and outliers, and reducing data dimensionality diva-portal.orgondalys.fr. PLS regression is often applied for quantitative analysis, building calibration models, and predicting chemical or physical properties from spectral data spectroscopyonline.comleidenuniv.nlggcmjournal.org.ua. These methods help overcome challenges such as overlapping spectral features, noise, and matrix effects, enabling more robust and accurate analysis spectroscopyonline.comleidenuniv.nlondalys.fr. For example, chemometrics can be integrated with spectroscopy to achieve fast, non-destructive detection and quantification of compounds spectroscopyonline.com.
Applying chemometric and multivariate analysis to spectroscopic data of this compound would involve processing spectra obtained from techniques like MS, fluorescence, or solid-state methods. This would help in identifying subtle variations, correlating spectral features with specific properties, and potentially building predictive models. However, no specific applications or results of chemometric analysis on spectroscopic data of this compound were found in the provided search results.
Investigations into 4 Formylpicolinamide Reaction Mechanisms
Mechanistic Pathways of 4-Formylpicolinamide Formation
Comprehensive studies on the mechanistic pathways for the formation of this compound, including detailed experimental or computational analysis of its reaction intermediates and transition states, are not described in the currently accessible literature. General synthetic routes to similar aromatic aldehydes and amides exist, but a specific mechanistic investigation for this compound is not available.
Elucidation of Key Reaction Intermediates
There is no specific information available in the surveyed literature that elucidates the key reaction intermediates in the formation of this compound.
Transition State Analysis in Synthetic Transformations
No transition state analyses for the synthetic transformations leading to this compound have been reported in the reviewed scientific papers.
Reactivity of the Aldehyde Functionality in this compound
While the aldehyde functional group is known to undergo a variety of reactions, specific studies detailing the reactivity of the aldehyde in this compound are limited in the public domain. The following sections describe the expected reactivity based on general organic chemistry principles, but it is important to note that these are not based on studies of this compound itself.
Nucleophilic Addition Reactions (e.g., Hydrate, Cyanohydrin, Imine, Enamine Formation)
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity leads to nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.comkhanacademy.org In the context of this compound, the aldehyde group would be expected to react with various nucleophiles.
Hydrate Formation: In the presence of water, aldehydes can form geminal diols, also known as hydrates. This is a reversible reaction.
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the aldehyde would be expected to form a cyanohydrin.
Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases) through a condensation reaction that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comopenstax.orgyoutube.comlibretexts.orglibretexts.org
Enamine Formation: Secondary amines react with aldehydes to form enamines. wikipedia.orgmasterorganicchemistry.com The mechanism also involves nucleophilic addition and subsequent dehydration. wikipedia.orgmasterorganicchemistry.com
A general representation of these reactions is provided in the table below.
| Nucleophile | Reagent Example | Expected Product Type |
| Water | H₂O | Hydrate (gem-diol) |
| Cyanide | HCN / KCN | Cyanohydrin |
| Primary Amine | R-NH₂ | Imine |
| Secondary Amine | R₂NH | Enamine |
Selective Oxidation and Reduction Pathways
The aldehyde group of this compound is expected to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Various oxidizing agents can convert aldehydes to carboxylic acids. The choice of reagent can influence the selectivity of the reaction, especially in the presence of other oxidizable functional groups.
Reduction: Aldehydes can be selectively reduced to primary alcohols using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions
The aldehyde functionality of this compound is anticipated to participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govnih.govmdpi.comsciforum.net The product is an α,β-unsaturated compound.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgadichemistry.comlibretexts.org
The expected products from these condensation reactions with this compound are illustrated in the following table.
| Reaction Name | Reactant Type | Expected Product |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Amide Bond Reactivity and Transformations
The amide bond in this compound is central to its chemical behavior, susceptible to transformations such as hydrolysis and reduction that are characteristic of this functional group.
Hydrolysis: The cleavage of the amide bond in this compound can be catalyzed by either acid or base. libretexts.orgallen.in
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. allen.inmasterorganicchemistry.com Proton transfer to the nitrogen atom facilitates the departure of the amine as a leaving group, ultimately yielding a carboxylic acid and an ammonium (B1175870) ion after deprotonation. libretexts.orgyoutube.com The protonation of the liberated amine renders the reaction essentially irreversible. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. libretexts.org The reformation of the carbonyl double bond results in the expulsion of an amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org This final acid-base reaction drives the equilibrium towards the products, a carboxylate salt and an amine. libretexts.org
Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgnih.gov This transformation is a valuable synthetic tool for the preparation of various classes of amines. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org Unlike the reduction of esters, the resulting intermediate does not readily expel an alkoxide. Instead, a complex is formed which, upon further reduction and workup, yields the corresponding amine. libretexts.org While general for amides, specific protocols and yields for the reduction of this compound are not detailed in the reviewed literature.
Pyridine (B92270) Ring Reactivity and Substitutions
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by withdrawing electron density. uoanbar.edu.iqquora.com This effect is particularly pronounced at the ortho (C2, C6) and para (C4) positions, making these sites electron-deficient. quora.comyoutube.com Consequently, electrophilic substitution, when it occurs, is directed to the meta (C3, C5) positions, which are relatively more electron-rich. uoanbar.edu.iqquora.com Reactions such as nitration and halogenation require harsh conditions. uoanbar.edu.iq To facilitate substitution at the 4-position, the pyridine can first be converted to a pyridine-N-oxide. The N-oxide group donates electron density into the ring, activating the C4 position for electrophilic attack. quimicaorganica.orgyoutube.com Subsequent reduction of the N-oxide restores the pyridine ring. youtube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqyoutube.comyoutube.com The presence of a good leaving group, such as a halide, at these positions facilitates nucleophilic aromatic substitution. youtube.com Even without a leaving group, very strong nucleophiles can react with pyridine in reactions like the Chichibabin reaction, where a hydride ion is displaced. youtube.comyoutube.com The formyl and amide substituents on this compound would further influence the regioselectivity of such reactions, though specific studies are lacking.
Experimental and Computational Approaches to Mechanism Elucidation
To rigorously determine the reaction mechanisms of this compound, a combination of experimental and computational techniques would be necessary.
Spectroscopic methods are crucial for detecting and characterizing transient species formed during a reaction, providing direct evidence for a proposed mechanism. nih.gov Techniques such as UV-Vis, NMR, and resonance Raman spectroscopy can identify changes in electronic structure, bonding, and molecular geometry as reactants are converted to products. nih.gov For instance, the reaction of amides with triflic anhydride (B1165640) in the presence of pyridine has been studied using NMR spectroscopy to identify various pyridinium (B92312) intermediates. researchgate.net Such approaches could be applied to trap and characterize intermediates in the reactions of this compound.
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. princeton.eduwikipedia.org It is determined by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and can provide information about changes in hybridization or steric environment at the transition state. princeton.eduwikipedia.orglibretexts.org While KIE studies are widely used in mechanistic organic chemistry, no such studies have been specifically reported for this compound.
The following table illustrates typical primary KIE values for C-H bond cleavage, which could be relevant for studying reactions involving the formyl group or the pyridine ring.
| Reaction Type | Typical kH/kD |
| E2 Elimination | ~6.7 |
| E1 Solvolysis | ~1.4 |
| Proton Transfer (linear TS) | Up to ~7-8 |
| Proton Transfer (non-linear TS) | ~2.5 - 3.5 |
| Data compiled from general organic chemistry principles. princeton.edulibretexts.org |
Computational chemistry provides invaluable insights into reaction mechanisms by modeling reaction pathways and calculating the energies of reactants, transition states, and products. researchgate.net Methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying the lowest energy path and characterizing the structure of transition states. rsc.org For example, computational studies have been used to elucidate the multi-step pathway of Pd-catalyzed carbamate (B1207046) formation and to analyze various mechanisms for aminolysis reactions. researchgate.net A similar computational approach applied to this compound could predict its reactivity, rationalize experimental observations, and provide a detailed, atomistic view of its transformation pathways.
Q & A
Q. What are best practices for presenting analytical data on this compound in publications?
- Methodological Answer :
- Tables: Summarize key results (e.g., reaction yields, spectral peaks) in the main text.
- Supplementary files: Deposit raw data (e.g., NMR spectra, kinetic plots) in repositories like Zenodo.
- Visualization: Use color-coded graphs for multi-variable comparisons (e.g., heatmaps for reaction optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
